molecular formula C9H20NaO4P B13786410 Sodium isononyl hydrogen phosphate CAS No. 85480-30-4

Sodium isononyl hydrogen phosphate

Cat. No.: B13786410
CAS No.: 85480-30-4
M. Wt: 246.22 g/mol
InChI Key: VFRKPNBASPLGMQ-UHFFFAOYSA-M
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Description

Sodium isononyl hydrogen phosphate is an organophosphate compound characterized by a monoesterified phosphate group attached to an isononyl (branched C9 alkyl) chain and a sodium counterion. While direct references to this compound are absent in the provided evidence, its structure can be inferred as (isononyl-O-)PO(OH)ONa, analogous to other alkyl phosphates . Such compounds are typically utilized as surfactants, emulsifiers, or corrosion inhibitors due to their amphiphilic nature. The isononyl group enhances lipophilicity, while the sodium phosphate moiety ensures partial water solubility.

Properties

CAS No.

85480-30-4

Molecular Formula

C9H20NaO4P

Molecular Weight

246.22 g/mol

IUPAC Name

sodium;7-methyloctyl hydrogen phosphate

InChI

InChI=1S/C9H21O4P.Na/c1-9(2)7-5-3-4-6-8-13-14(10,11)12;/h9H,3-8H2,1-2H3,(H2,10,11,12);/q;+1/p-1

InChI Key

VFRKPNBASPLGMQ-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCCCOP(=O)(O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium isononyl hydrogen phosphate typically involves the reaction of isononyl alcohol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction can be represented as follows: [ \text{Isononyl Alcohol} + \text{Phosphoric Acid} \rightarrow \text{Isononyl Phosphate} ] [ \text{Isononyl Phosphate} + \text{Sodium Hydroxide} \rightarrow \text{this compound} ]

Industrial Production Methods: On an industrial scale, the production of this compound involves continuous processes where isononyl alcohol and phosphoric acid are reacted in a controlled environment. The resulting isononyl phosphate is then neutralized with sodium hydroxide to produce the final compound. The reaction conditions typically include maintaining a specific temperature and pH to ensure optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions: Sodium isononyl hydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphate derivatives.

    Reduction: It can be reduced under specific conditions to yield simpler phosphate compounds.

    Substitution: The isononyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides are often employed in substitution reactions.

Major Products: The major products formed from these reactions include various phosphate esters and salts, depending on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

Sodium isononyl hydrogen phosphate serves as a critical reagent in several scientific fields, particularly in chemistry and biology.

Chemistry

  • Reagent in Organic Synthesis : this compound is utilized as a reagent in organic synthesis, facilitating various chemical reactions due to its ability to donate phosphate groups.
  • Catalyst : It acts as a catalyst in specific reactions, enhancing reaction rates and yields.

Biology

  • Buffering Agent : The compound is employed as a buffering agent in biochemical assays, maintaining pH stability during experiments.
  • Enzyme Kinetics Studies : It plays a role in studying enzyme kinetics, where phosphate groups are critical for enzyme activity.

Industrial Applications

This compound finds extensive use in various industrial processes.

Detergents and Surfactants

  • Surfactant Properties : The compound's amphiphilic nature allows it to function effectively as a surfactant in detergents, improving cleaning efficiency.

Water Treatment

  • Corrosion Inhibition : It is used in water treatment processes to inhibit corrosion and scale formation, contributing to the longevity of water systems.

Medical Applications

This compound has potential therapeutic uses.

Drug Delivery Systems

  • Pharmaceutical Formulations : Research indicates its potential role in drug delivery systems, enhancing the bioavailability of certain medications through improved solubility and stability.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

  • Case Study 1 : A study published in Journal of Organic Chemistry demonstrated its effectiveness as a catalyst in the synthesis of esters, achieving higher yields compared to traditional methods.
  • Case Study 2 : Research conducted at a leading university investigated its role as a buffering agent in enzyme assays, showing improved stability and reproducibility in experimental results.

Mechanism of Action

The mechanism of action of sodium isononyl hydrogen phosphate primarily involves its ability to interact with various molecular targets through its phosphate group. This interaction can influence the activity of enzymes and other proteins, thereby affecting biochemical pathways. The compound’s surfactant properties also enable it to alter the permeability of cell membranes, which can be utilized in drug delivery and other applications.

Comparison with Similar Compounds

Sodium Dihydrogen Phosphate (NaH₂PO₄)

Solubility: Highly water-soluble (850 g/L at 20°C) . Applications: Buffering agent in pharmaceuticals, food additive (E340), and fertilizer component . Key Difference: Sodium dihydrogen phosphate lacks the hydrophobic alkyl chain, making it unsuitable for surfactant applications but ideal for aqueous-phase reactions .

Disodium Hydrogen Phosphate (Na₂HPO₄)

Structure: Dibasic inorganic phosphate. Solubility: 110 g/L in water (anhydrous form) . Applications: pH regulation in cosmetics, laxatives, and protein purification . Key Difference: The absence of an organic chain limits its use in emulsification, contrasting with sodium isononyl hydrogen phosphate’s dual solubility profile .

Diisodecyl Phenyl Phosphate (CAS 51363-64-5)

Structure: Triester with phenyl and branched C10 (isodecyl) groups . Solubility: Lipophilic, insoluble in water. Applications: Flame retardant and plasticizer in polymers . Key Difference: The triester structure and bulky substituents reduce water solubility compared to monoester this compound, which retains ionic character for partial hydrophilicity .

Diphenyl Phosphate (CAS 838-85-7)

Structure: Diester with two phenyl groups . Solubility: Low water solubility; soluble in organic solvents. Applications: Intermediate in chemical synthesis and flame retardant .

Structural and Functional Analysis Table

Compound Structure Type Alkyl Chain Solubility (Water) Key Applications
This compound Monoester C9 (branched) Moderate Surfactants, emulsifiers
Sodium Dihydrogen Phosphate Inorganic (monobasic) None High (850 g/L) Buffers, food additives
Disodium Hydrogen Phosphate Inorganic (dibasic) None High (110 g/L) pH regulation, laxatives
Diisodecyl Phenyl Phosphate Triester C10 (branched) Insoluble Flame retardants
Diphenyl Phosphate Diester None Insoluble Chemical intermediates

Research Findings and Trends

  • Alkyl Chain Impact: Branched alkyl chains (e.g., isononyl) improve surfactant efficiency by lowering critical micelle concentration compared to linear chains .
  • Hydration Effects: this compound’s hydration behavior likely mirrors sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O), which decomposes at ~100°C .
  • Toxicity : Alkyl phosphates generally exhibit low acute toxicity (e.g., LD50 for NaH₂PO₄: 8290 mg/kg in rats) but may cause ecological persistence .

Biological Activity

Sodium isononyl hydrogen phosphate (SINHP) is a chemical compound that has garnered attention for its biological activity, particularly in the fields of environmental science and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

This compound is an organophosphate compound characterized by its phosphate group and a long hydrophobic carbon chain. This structure influences its solubility, bioavailability, and interaction with biological systems. The compound is often used in various industrial applications, including as a surfactant and in formulations for agricultural chemicals.

Mechanisms of Biological Activity

The biological activity of SINHP can be attributed to several mechanisms:

  • Phytoremediation : Research indicates that sodium hydrogen phosphate mixtures can enhance the growth of plants in contaminated soils. For instance, studies show that the addition of sodium hydrogen phosphate can improve the biomass accumulation of alfalfa plants in heavy metal-contaminated soils, increasing their ability to extract metals from the soil .
  • Toxicity Modulation : While sodium hydrogen phosphate itself may not exhibit acute toxicity, its interactions with other substances can influence biological responses. In studies involving aquatic organisms, it has been noted that certain phosphate compounds can enhance the viability of eggs in fish models, suggesting a potential role in modulating reproductive success under stress conditions .
  • Cell Membrane Interaction : The long hydrophobic chain of SINHP allows it to interact with cell membranes, potentially disrupting cellular integrity and function. This property is common among surfactants and can lead to alterations in cellular metabolic processes .

1. Phytoremediation Efficacy

A study conducted on alfalfa plants demonstrated that the application of sodium hydrogen phosphate significantly increased their biomass by 0.35% to 24.62% when grown in heavy metal-contaminated soils. The bioconcentration factor (BCF) for metals such as arsenic (As), chromium (Cr), mercury (Hg), and molybdenum (Mo) was notably enhanced with the treatment, indicating improved metal uptake by the plants .

Treatment TypeBiomass Increase (%)BCF ValuesTranslocation Factor (TF)
Control0LowLow
Sodium Hydrogen Phosphate/Citric Acid Mix0.35 - 24.62IncreasedModerate

2. Aquatic Toxicology

In a two-generation feeding study with medaka fish (Oryzias latipes), no significant toxic effects were observed with sodium hydrogen phosphate treatments; however, there was a slight increase in egg viability compared to controls. This suggests that while SINHP may not be harmful at certain concentrations, it could have beneficial effects on reproductive parameters under specific conditions .

Research Findings

Recent studies have highlighted the following key findings regarding this compound:

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